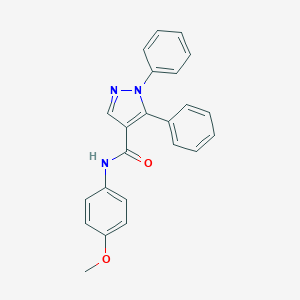
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, commonly known as MPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDC is a pyrazole-based compound that has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of MPDC is not fully understood, but studies have shown that it can interact with various cellular targets. MPDC has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. MPDC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
MPDC has shown various biochemical and physiological effects in scientific research studies. In cancer cells, MPDC has been shown to induce apoptosis, leading to cell death. MPDC has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, MPDC has been shown to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
MPDC has several advantages for lab experiments, including its high purity and yield. MPDC is also relatively easy to synthesize, making it readily available for scientific research. However, MPDC has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for MPDC research, including its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of MPDC in cancer cells and to determine its efficacy in vivo. Additionally, MPDC's potential as an anti-inflammatory and antimicrobial agent should be further explored. Future studies should also focus on optimizing the synthesis of MPDC to improve its purity and yield.
Conclusion
MPDC is a pyrazole-based compound that has shown promising results in scientific research applications. Its potential as an anticancer, anti-inflammatory, and antimicrobial agent makes it a promising compound for further research. The synthesis of MPDC has been optimized to achieve high yields and purity, making it suitable for scientific research applications. Future studies should focus on elucidating the mechanism of action of MPDC and optimizing its synthesis.
Synthesemethoden
The synthesis of MPDC can be achieved using different methods, including the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and acetophenone in the presence of a catalyst. Another method involves the reaction of 4-methoxyphenylhydrazine and chalcone, followed by the reaction of the resulting compound with chloroacetyl chloride. The synthesis of MPDC has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
MPDC has shown promising results in scientific research applications, including its potential as an anticancer agent. Studies have shown that MPDC can induce apoptosis in cancer cells by activating the caspase pathway. MPDC has also shown potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines. Additionally, MPDC has shown potential as an antimicrobial agent, with studies showing its activity against various bacterial strains.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C23H19N3O2 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-28-20-14-12-18(13-15-20)25-23(27)21-16-24-26(19-10-6-3-7-11-19)22(21)17-8-4-2-5-9-17/h2-16H,1H3,(H,25,27) |
InChI-Schlüssel |
QVJPARKVJOTKPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether](/img/structure/B287282.png)
![3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287283.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287299.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-Benzyl-6-p-tolyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287303.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)
![3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287306.png)